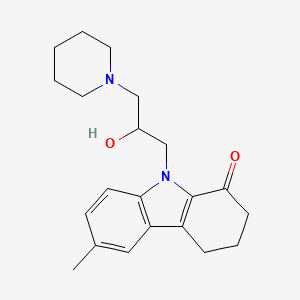

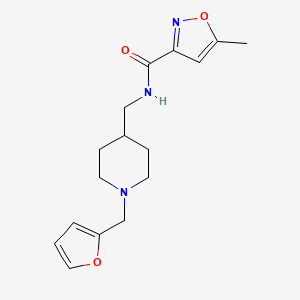

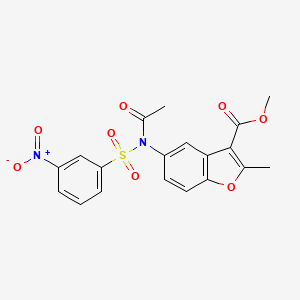

![molecular formula C24H24BrN3O3 B2506389 N-(4-溴-2-甲基苯基)-2-氧代-2-[1-(2-氧代-2-哌啶-1-基乙基)吲哚-3-基]乙酰胺 CAS No. 872862-27-6](/img/structure/B2506389.png)

N-(4-溴-2-甲基苯基)-2-氧代-2-[1-(2-氧代-2-哌啶-1-基乙基)吲哚-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" is a complex molecule that appears to be related to various research efforts in the development of bioactive acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers can provide insights into the potential synthesis, molecular structure, and chemical properties of the compound .

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired ethyl (indol-3-yl)alkanoates. Amidification is then carried out by condensation with amines, as seen in the preparation of antiallergic agents . Similarly, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of "N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group attached to an aromatic or heteroaromatic ring, such as an indole or pyridine ring. The presence of substituents on these rings, as well as the length of the alkyl chain linking the amide to the aromatic system, can significantly influence the molecular conformation and, consequently, the biological activity of these compounds . The specific compound likely exhibits a complex three-dimensional structure due to the presence of multiple aromatic systems and a piperidine ring.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including amidification, substitution, and reactions involving the amide bond. The reactivity of the amide bond and the presence of substituents such as bromine or methyl groups can lead to further functionalization or transformation of the molecule under appropriate reaction conditions . The chemical reactivity of the compound would need to be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the aromatic rings and the nature of the amide linkage play a crucial role in determining these properties. For example, the introduction of halogen atoms like bromine can affect the lipophilicity and electronic properties of the molecule . The specific physical and chemical properties of "N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" would require empirical determination.

科学研究应用

药物成分和疗法

这种化合物在药物成分和治疗应用方面有提及。在这些语境中,它以盐或溶剂的形式出现,突出了其在药物制剂和医疗治疗中的潜力 (朱利安·乔瓦尼尼和鲍伊耶兰·约瑟夫森,2005).

抗菌潜力

有研究对乙酰胺衍生物(包括带有哌啶部分的衍生物)进行评估,以了解它们的抗菌潜力。这强调了此类化合物在对抗细菌感染中的重要性 (Kashif Iqbal 等人,2017).

化学合成和结构研究

已经对各种乙酰胺衍生物(包括带有哌啶和相关结构的衍生物)的合成进行了研究。这些工作通常集中在合成过程、结构表征以及在各个领域的潜在应用 (A. Krauze 等人,2007).

心脏、肾脏营养、神经保护、皮肤病学和细胞抑制活性

某些嘧啶并(4,5-b)吲哚-1-乙酰胺化合物(可能包括与所讨论化合物类似的结构)已显示出多种活性,如心脏、肾脏营养、神经保护、皮肤病学和细胞抑制活性。这表明具有广泛的潜在医学应用 (瓦伦丁·哈伯尼克博士,2002).

抗菌特性

与该化合物相关的席夫碱和噻唑烷酮衍生物的研究表明,重点在于它们的抗菌特性。该研究方向探索了此类化合物在治疗细菌和真菌感染中的潜力 (N. Fuloria 等人,2014).

属性

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrN3O3/c1-16-13-17(25)9-10-20(16)26-24(31)23(30)19-14-28(21-8-4-3-7-18(19)21)15-22(29)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSMNSKOKADEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

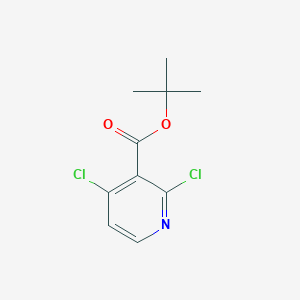

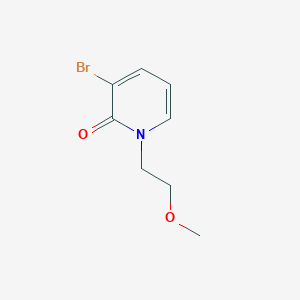

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

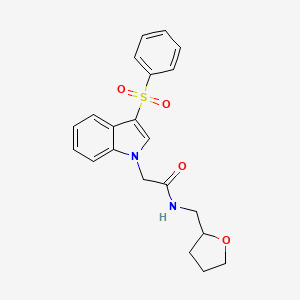

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

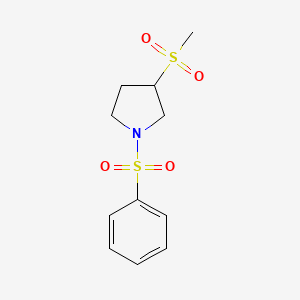

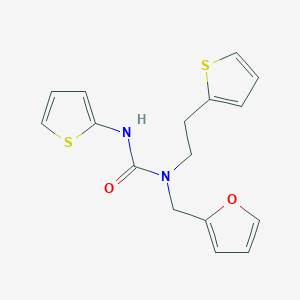

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

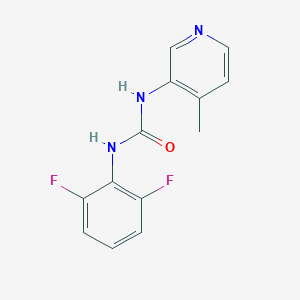

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)